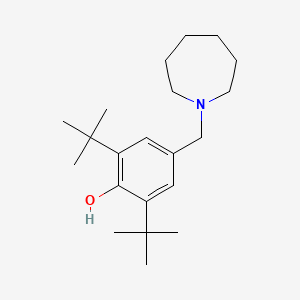
4-(Azepan-1-ylmethyl)-2,6-di-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL is a complex organic compound featuring a phenolic structure substituted with azepane and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL typically involves multi-step organic reactions. One common approach is the alkylation of 2,6-di-tert-butylphenol with azepane derivatives under controlled conditions. The reaction often requires a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced azepane derivatives.
Substitution: Various alkyl or aryl-substituted phenols.
Scientific Research Applications
4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL involves its interaction with specific molecular targets. The phenolic group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. The azepane ring may interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(AZEPAN-1-YL)METHYL]-4,6-DI-TERT-BUTYLPHENOL
- 4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLCATECHOL
Uniqueness
4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both azepane and tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H35NO |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
4-(azepan-1-ylmethyl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C21H35NO/c1-20(2,3)17-13-16(14-18(19(17)23)21(4,5)6)15-22-11-9-7-8-10-12-22/h13-14,23H,7-12,15H2,1-6H3 |
InChI Key |
LCPBHCJDIYPASC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















